2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-methoxy-3,5-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGHFEWSHJGVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Methoxy-3,5-dimethylbenzene (also known as 2-Methoxy-m-xylene) followed by chlorination. The general steps are as follows:
Sulfonation: 2-Methoxy-3,5-dimethylbenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl group, forming 2-Methoxy-3,5-dimethylbenzenesulfonic acid.
Chlorination: The sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to replace the hydroxyl group with a chlorine atom, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with controlled temperatures and pressures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing sulfonyl chloride group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3, HSO3Cl).
Nucleophilic Substitution: Reagents such as amines (RNH2), alcohols (ROH), and thiols (RSH) are used under basic or neutral conditions.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Scientific Research Applications
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The methoxy group on the benzene ring can also influence the reactivity and selectivity of the compound in different chemical reactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 2-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride with three closely related sulfonyl chlorides:
Reactivity and Electronic Effects
- Electron-Donating Substituents : The methoxy group in the target compound is electron-donating via resonance, which may reduce the electrophilicity of the sulfonyl chloride compared to 3,5-dimethylbenzenesulfonyl chloride (which lacks a methoxy group). This could result in slower reaction kinetics in nucleophilic substitutions.
Commercial Availability and Cost
- The target compound is significantly more expensive than 3,5-dimethylbenzenesulfonyl chloride (€376.00/50 mg vs. ~€50–100/50 mg estimated for the latter), reflecting its niche applications and specialized synthesis requirements.
Research and Practical Considerations
- Synthetic Utility : While 3,5-dimethylbenzenesulfonyl chloride is a workhorse for routine sulfonylation, the methoxy-substituted analog is preferred in reactions requiring modulated reactivity or specific regioselectivity.
- Safety: All sulfonyl chlorides are corrosive and moisture-sensitive.
- Pesticide Derivatives: Notably, sulfonylurea herbicides like metsulfuron methyl ester () share sulfonyl functional groups but are structurally distinct due to triazine and ester moieties, highlighting divergent applications.
Biological Activity
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride compound, has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a methoxy group and two methyl groups attached to a benzene ring, along with a sulfonyl chloride functional group that enhances its reactivity in various chemical reactions.
The chemical formula for this compound is C9H11ClO3S. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its interactions with biological molecules and potential therapeutic applications. The following sections summarize key findings regarding its biological activity.
The mechanism of action for this compound primarily involves its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to observed effects such as cytotoxicity or antimicrobial activity.
Anticancer Activity
Research has indicated that compounds with similar structural properties exhibit significant anticancer activity. For instance, studies have shown that the presence of substituents such as methoxy and methyl groups on the aromatic ring can enhance cytotoxic effects against cancer cell lines.
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxic effects of sulfonyl chlorides, it was found that compounds with para-substituted phenyl rings demonstrated enhanced activity against various human cancer cell lines. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents.
Antimicrobial Activity
The antimicrobial properties of sulfonyl chlorides are well-documented. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Comparative Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activities of various sulfonyl chlorides, including this compound:
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| 2-Methoxybenzenesulfonyl chloride | S. aureus | 30 µg/mL |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of the corresponding aromatic compound with thionyl chloride or oxalyl chloride under controlled conditions. This compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Synthetic Pathways
Several synthetic routes have been developed to produce this compound efficiently:
- Direct Chlorination : Reaction of 2-methoxy-3,5-dimethylbenzene with thionyl chloride.
- Functionalization : Introduction of additional functional groups for enhanced reactivity.
Q & A
Q. Q1. What are the common synthetic routes for preparing 2-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via sulfonation followed by chlorination. For example:
Sulfonation : React 2-methoxy-3,5-dimethylbenzene with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to form the sulfonic acid intermediate.
Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux (60–80°C) to yield the sulfonyl chloride.
Key variables affecting yield include reaction time, stoichiometry of chlorinating agents, and moisture exclusion .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : Analyze H and C NMR to confirm substitution patterns (e.g., methoxy and methyl groups at positions 2, 3, and 5).
- FT-IR : Detect characteristic S=O stretching vibrations (~1370 cm⁻¹ and ~1170 cm⁻¹) for sulfonyl chloride groups.
- Melting Point : Compare experimental values (e.g., 83–87°C for analogous sulfonyl chlorides) with literature data .
Q. Q3. What are the critical storage and handling protocols to maintain stability?
Methodological Answer: Store under anhydrous conditions (argon or nitrogen atmosphere) at –20°C to prevent hydrolysis. Use desiccants like molecular sieves. Avoid exposure to moisture or bases, as sulfonyl chlorides readily hydrolyze to sulfonic acids .
Advanced Research Questions
Q. Q4. How can researchers optimize reaction conditions to mitigate side reactions (e.g., sulfonic acid formation) during synthesis?
Methodological Answer:
- Moisture Control : Use rigorously dried solvents (e.g., distilled over CaH₂) and Schlenk-line techniques.
- Catalyst Screening : Add catalytic pyridine to absorb HCl byproducts and drive chlorination to completion.
- Kinetic Monitoring : Use in-situ FT-IR or HPLC to track sulfonic acid intermediates and adjust reagent stoichiometry dynamically .
Q. Q5. What analytical challenges arise in detecting trace impurities, and how can they be resolved?
Methodological Answer: Impurities like residual thionyl chloride or sulfonic acids require:
Q. Q6. How do steric and electronic effects of the methoxy and methyl groups influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The 3,5-dimethyl groups hinder nucleophilic attack at the sulfonyl chloride, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Electronic Effects : The methoxy group at position 2 donates electron density via resonance, slightly deactivating the sulfonyl chloride but improving selectivity in reactions with amines or alcohols. Computational studies (DFT) can model these effects .
Data Contradiction Analysis
Q. Q7. How should researchers reconcile discrepancies in reported melting points or spectral data across studies?
Methodological Answer:
- Reproducibility Checks : Verify purity via elemental analysis or HRMS.
- Crystallization Solvents : Compare melting points using identical recrystallization solvents (e.g., hexane vs. ethyl acetate).
- Reference Standards : Cross-validate spectral data against NIST or PubChem entries for analogous compounds .
Q. Q8. What factors contribute to variability in reaction yields when scaling up synthesis?
Methodological Answer:
- Heat Transfer : Larger batches may require slower reagent addition to manage exothermic sulfonation.
- Mixing Efficiency : Use high-shear mixers to ensure homogeneity in viscous reaction mixtures.
- Byproduct Removal : Optimize workup steps (e.g., fractional distillation for SOCl₂ recovery) .
Application-Oriented Methodologies
Q. Q9. How can this compound be utilized in designing sulfonamide-based enzyme inhibitors?
Methodological Answer:
- Targeted Functionalization : React with primary amines (e.g., benzylamine) to form sulfonamides.
- Structure-Activity Studies : Vary substituents on the benzene ring to modulate enzyme binding affinity.
- Kinetic Assays : Use stopped-flow techniques to measure inhibition constants () against target enzymes .
Q. Q10. What strategies enable regioselective modification of the sulfonyl chloride group in complex matrices?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) with silyl ethers.
- Microwave Synthesis : Accelerate reaction rates to favor kinetic control over thermodynamic pathways.
- Solid-Phase Synthesis : Immobilize intermediates on resin to simplify purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
